molecular formula C14H24ClNO B5316099 2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride

2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5316099
M. Wt: 257.80 g/mol
InChI Key: NPHSFFMKGOVMDL-UHFFFAOYSA-N
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Description

2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butan-2-yl group attached to a phenoxy ring, which is further connected to an ethylethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-4-12(3)13-8-6-7-9-14(13)16-11-10-15-5-2;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHSFFMKGOVMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2-butan-2-ylphenol with an appropriate alkyl halide to form the phenoxy intermediate. This intermediate is then reacted with ethylethanamine under controlled conditions to yield the desired amine compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets. The phenoxy ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-butan-2-ylphenoxy)butanoic acid
  • 2-[2-(butan-2-yl)phenoxy]benzaldehyde
  • 2-(2-butan-2-ylphenoxy)-N-(phenethylideneamino)acetamide

Uniqueness

2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride stands out due to its unique combination of a butan-2-yl group, phenoxy ring, and ethylethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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